
5-(m-Tolyl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Tolyl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with a tolyl group at the 5-position and amino groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)pyridine-3,4-diamine typically involves the functionalization of a pyridine ring One common method is the direct amination of a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of 5-(m-Tolyl)pyridine followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
5-(m-Tolyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-(m-Tolyl)pyridine-3,4-dinitro.
Reduction: this compound.
Substitution: 5-(m-Tolyl)pyridine-3,4-diamide or 5-(m-Tolyl)pyridine-3,4-dialkylamine.
Aplicaciones Científicas De Investigación
5-(m-Tolyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(m-Tolyl)pyridine-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminopyridine: Lacks the tolyl group, making it less hydrophobic.
5-(p-Tolyl)pyridine-3,4-diamine: Similar structure but with the tolyl group in a different position, affecting its steric and electronic properties.
5-(m-Tolyl)pyridine-2,3-diamine: Amino groups in different positions, leading to different reactivity and applications.
Uniqueness
5-(m-Tolyl)pyridine-3,4-diamine is unique due to the specific positioning of the tolyl and amino groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |
Clave InChI |
WCLGJEABTVCQSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=CC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


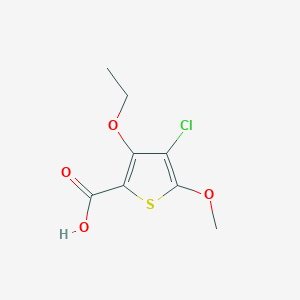
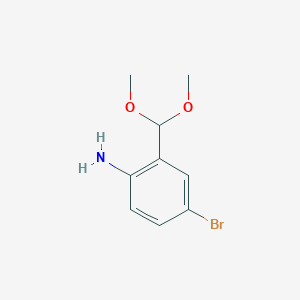


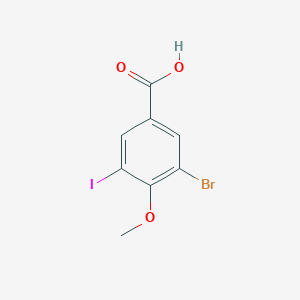
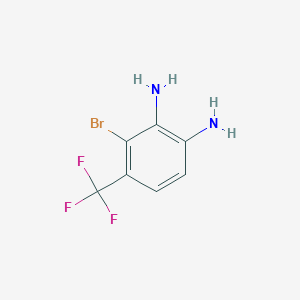

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
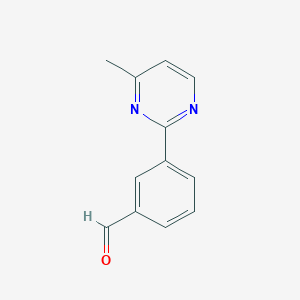
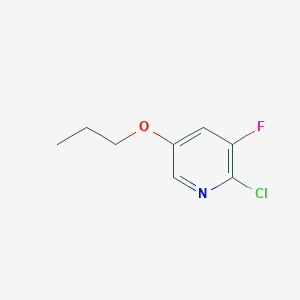

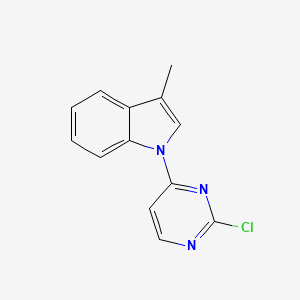
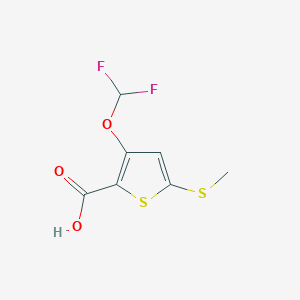
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
